molecular formula C8H19NO4S B2880017 N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide CAS No. 1334376-54-3

N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide

Cat. No.: B2880017
CAS No.: 1334376-54-3
M. Wt: 225.3
InChI Key: HOMWEGWBSWBMGW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical research. Sulfonamides are a prominent class of compounds known for their ability to modulate the activity of various enzymes and receptors, making them valuable tools for probing biological pathways and developing novel therapeutics . Historically, sulfonamides were the first widely used antibiotics, fundamentally changing modern medicine by demonstrating that synthetic compounds could effectively treat bacterial infections . Beyond their antibacterial properties, which arise from the inhibition of dihydropteroate synthetase in bacteria, modern sulfonamide derivatives exhibit a vast range of pharmacological activities. These include acting as anti-carbonic anhydrase agents, endothelin receptor antagonists, and modulators of chemokine receptors, which opens avenues for research in areas like hypertension, pulmonary diseases, inflammation, and cancer . The specific molecular architecture of this compound, featuring both hydroxy and methoxy ether substituents on the propyl chain, suggests potential for enhanced solubility and unique binding characteristics compared to simpler sulfonamides. This makes it a promising candidate for structure-activity relationship (SAR) studies and for the design of new bioactive molecules with tailored properties. Researchers can leverage this chemical as a key intermediate or a core scaffold in the synthesis of more complex target molecules, particularly in the pursuit of novel receptor antagonists or enzyme inhibitors.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4S/c1-4-5-14(11,12)9-6-8(2,10)7-13-3/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMWEGWBSWBMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethazine and sulfadiazine share the sulfonamide functional group and exhibit similar biological activities.

    Sulfonimidates: These compounds have a similar sulfur (VI) center and are used in similar applications

Uniqueness

N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide is unique due to its combination of a hydroxyl group and a methoxy group, which provides distinct chemical reactivity and biological activity compared to other sulfonamides and sulfonimidates .

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide is an organosulfur compound with the molecular formula C8H19NO4S. It features a sulfonamide group and a hydroxyl group, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in various biochemical pathways.

The biological activity of this compound primarily stems from its structural components. The sulfonamide moiety can mimic natural substrates, allowing it to interact with specific enzymes or receptors. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on enzymes such as carbonic anhydrases and certain dehydrogenases. The specific interactions of this compound with these enzymes can be explored through kinetic studies and molecular modeling.

Comparative Studies

Comparative studies with other sulfonamides, such as sulfamethazine and sulfadiazine, reveal that this compound possesses unique properties due to the presence of both hydroxyl and methoxy groups. This combination enhances its reactivity and biological activity compared to traditional sulfonamides.

Case Studies

  • Antiproliferative Activity : A study investigating the antiproliferative effects of sulfonamides on human tumor cells found that certain structural modifications could enhance their efficacy. The incorporation of hydroxyl and methoxy groups may contribute positively to the biological activity of this compound in cancer therapy .
  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to differentiation and apoptosis in tumor cells. This suggests that this compound could also exhibit HDAC inhibitory activity, warranting further investigation into its potential therapeutic applications .

Experimental Data

Study Findings Reference
Antiproliferative ActivityEnhanced efficacy due to structural modifications
HDAC InhibitionPotential for differentiation and apoptosis in tumor cells

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with propane-1-sulfonyl chloride. This process is carried out under controlled conditions to ensure high purity and yield.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of polymers and other industrial chemicals due to its unique chemical properties.

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